6-Amino-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that features a pyrano[2,3-c]pyrazole core. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. The presence of the 3,4,5-trimethoxyphenyl group enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in aqueous media without the need for a catalyst . This method is advantageous due to its simplicity and the use of environmentally benign conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: This reaction can be used to alter the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s activity or specificity.
Scientific Research Applications
6-Amino-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it useful in studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties can be utilized in developing new materials and chemical products
Mechanism of Action
The mechanism of action of 6-amino-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group plays a crucial role in binding to proteins and enzymes, inhibiting their activity. This can lead to the disruption of cellular processes, making the compound effective against cancer cells and pathogens .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
Compared to similar compounds, 6-amino-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile stands out due to the presence of the 3,4,5-trimethoxyphenyl group This group enhances its pharmacological properties, making it more effective in various biological applications
Properties
Molecular Formula |
C22H20N4O4 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
6-amino-3-phenyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H20N4O4/c1-27-15-9-13(10-16(28-2)20(15)29-3)17-14(11-23)21(24)30-22-18(17)19(25-26-22)12-7-5-4-6-8-12/h4-10,17H,24H2,1-3H3,(H,25,26) |
InChI Key |
IFUVPYAVLVQULV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |
Origin of Product |
United States |
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